molecular formula C12H13Cl3N2O3S B12197685 1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine

1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine

Cat. No.: B12197685
M. Wt: 371.7 g/mol
InChI Key: QVPCMKRERKSMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an acetyl group, a trichlorophenyl sulfonyl group, and a piperazine ring, making it a unique and versatile molecule in various scientific research fields.

Preparation Methods

The synthesis of 1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.

    Medicine: Piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, leading to diverse biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives such as:

Properties

Molecular Formula

C12H13Cl3N2O3S

Molecular Weight

371.7 g/mol

IUPAC Name

1-[4-(2,3,4-trichlorophenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C12H13Cl3N2O3S/c1-8(18)16-4-6-17(7-5-16)21(19,20)10-3-2-9(13)11(14)12(10)15/h2-3H,4-7H2,1H3

InChI Key

QVPCMKRERKSMRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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